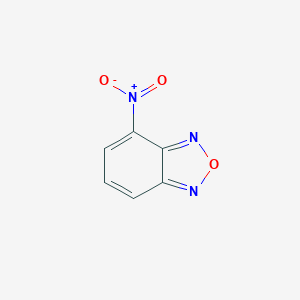

4-Nitro-2,1,3-benzoxadiazole

Beschreibung

The exact mass of the compound 4-Nitrobenzofurazan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243136. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAGTPWBAZXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167538 |

Source

|

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16322-19-3 |

Source

|

| Record name | 4-Nitrobenzo-2-oxa-1,3-diazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16322-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016322193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2GK95S4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitro-2,1,3-benzoxadiazole and its Derivatives

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-nitro-2,1,3-benzoxadiazole (NBD) and its key halogenated precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these important fluorogenic compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes and experimental workflows.

Core Synthesis of the 2,1,3-Benzoxadiazole Ring System

The foundational structure of NBD derivatives is the 2,1,3-benzoxadiazole ring. A common method for its synthesis begins with the cyclization of 2-nitroaniline. This is followed by nitration to introduce the nitro group at the 4-position, yielding the parent this compound.

Synthesis of 2,1,3-Benzoxadiazole-1-oxide

A key intermediate, 2,1,3-benzoxadiazole-1-oxide, can be synthesized from 2-nitroaniline through cyclization using sodium hypochlorite in a basic medium with a phase-transfer catalyst.

Experimental Protocol:

-

To a stirred mixture of 2-nitroaniline and tetrabutylammonium bromide (TBAB) in a suitable organic solvent, add a solution of sodium hypochlorite dropwise.

-

Maintain the reaction at room temperature and stir for several hours.

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the product.

Synthesis of 2,1,3-Benzoxadiazole

The N-oxide intermediate is then reduced to form the 2,1,3-benzoxadiazole ring.

Experimental Protocol:

-

Dissolve the 2,1,3-benzoxadiazole-1-oxide in xylene.

-

Add triphenylphosphine (PPh₃) to the solution.

-

Reflux the mixture for several hours.

-

After cooling, evaporate the solvent.

-

Purify the crude product by chromatography on silica gel to obtain 2,1,3-benzoxadiazole.

The following diagram illustrates the synthesis of the 2,1,3-benzoxadiazole core.

Synthesis of 4-Halo-7-nitrobenzofurazan Precursors

The most common starting materials for the synthesis of NBD derivatives are 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). These compounds are valued for their reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

NBD-Cl can be synthesized by the nitration of 4-chlorobenzofurazan.

Experimental Protocol:

-

Prepare a solution of sodium nitrate in sulfuric acid and cool to 0 °C.

-

Slowly add 4-chlorobenzofurazan to the cooled solution.

-

After the addition is complete, heat the reaction mixture to 85 °C for 30 minutes.

-

Cool the mixture with ice water to precipitate the product.

-

Filter the precipitate and recrystallize from an ethanol-water mixture to obtain NBD-Cl as yellow needles.[1]

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzofurazan | NaNO₃, H₂SO₄ | 0 to 85 | 0.58 | 54 | [1] |

Synthesis of 4-Fluoro-7-nitrobenzofurazan (NBD-F)

NBD-F is synthesized in a three-step process starting from 2,6-difluoroaniline.

Experimental Protocol:

-

Oxidation: Oxidize 2,6-difluoroaniline to the corresponding nitrosoarene. This step typically proceeds in quantitative yield.

-

Cyclization: React the nitrosoarene with sodium azide in DMSO at ambient temperature to form the benzoxadiazole ring.

-

Nitration: Nitrate the resulting benzoxadiazole to yield NBD-F.[2]

The overall yield for this three-step synthesis is reported to be 24%.[2]

The synthesis pathways for NBD-Cl and NBD-F are depicted below.

Synthesis of 4-Amino-7-nitrobenzoxadiazole Derivatives via SNAr

The most prevalent application of NBD-Cl and NBD-F is the synthesis of fluorescent 4-amino-7-nitrobenzoxadiazole derivatives. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction where the halogen at the 4-position is displaced by a primary or secondary amine.[3][4] NBD-F is generally more reactive than NBD-Cl, often leading to significantly higher yields.[2][5]

General Experimental Protocol for Amination of NBD-Cl/NBD-F

-

Dissolve the amine reactant in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Add a solution of NBD-Cl or NBD-F in a suitable solvent.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

After the reaction is complete, acidify the mixture with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Dry the organic phase, remove the solvent under vacuum, and purify the product, often by column chromatography.[6]

The following table summarizes the reaction conditions and yields for the synthesis of various 4-amino-7-nitrobenzoxadiazole derivatives.

| NBD Halide | Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| NBD-Cl | Glycine | NaHCO₃ | Water/Methanol | Room Temp. | Overnight | 50 | [6] |

| NBD-Cl | Furfurylamine | NaHCO₃ | Acetonitrile | Room Temp. | Overnight | 65 | [6] |

| NBD-Cl | Phenylalanine | NaHCO₃ | Water/Methanol | Room Temp. | Overnight | - | [6] |

| NBD-F | Glucosamine | Et₃N | DMF | 23°C | Overnight | 75 | [2] |

| NBD-Cl | Glucosamine | NaHCO₃ (aq) | - | - | - | 12 | [2] |

The general workflow for the synthesis and purification of 4-amino-NBD derivatives is illustrated below.

Conclusion

The synthesis of this compound and its derivatives primarily relies on the robust and versatile nucleophilic aromatic substitution of 4-halo-7-nitrobenzofurazan precursors. The choice between NBD-Cl and NBD-F as the starting material can significantly impact reaction yields, with NBD-F often being the superior reagent. The experimental protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of NBD-based fluorescent probes for various applications in research and drug development. The provided quantitative data and workflow visualizations serve as a practical reference for laboratory implementation.

References

- 1. 4-Chloro-7-nitrobenzofurazan synthesis - chemicalbook [chemicalbook.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F) | Semantic Scholar [semanticscholar.org]

- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2,1,3-benzoxadiazole (NBD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-2,1,3-benzoxadiazole, also known as 4-nitrobenzofurazan (NBD), is a small, versatile heterocyclic compound that has garnered significant attention in the scientific community. Its core structure consists of a benzoxadiazole ring system substituted with a nitro group. This electron-withdrawing nitro group is pivotal to the unique photophysical properties of NBD and its derivatives, making them highly sensitive to their local environment.[1] While NBD itself is weakly fluorescent, its derivatives, formed through reactions with nucleophiles like primary and secondary amines and thiols, exhibit strong fluorescence. This "turn-on" fluorescence makes NBD a valuable tool for labeling and sensing biomolecules such as amino acids, lipids, and proteins.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound and its commonly used chloro-derivative, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

General and Physical Properties

| Property | This compound | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |

| IUPAC Name | This compound[2] | 4-chloro-7-nitro-2,1,3-benzoxadiazole |

| Synonyms | 4-nitrobenzofurazan[1][2] | NBD-Cl, 4-Chloro-7-nitrobenzofurazan |

| CAS Number | 16322-19-3[2] | 10199-89-0 |

| Molecular Formula | C₆H₃N₃O₃[2] | C₆H₂ClN₃O₃ |

| Molecular Weight | 165.11 g/mol [2] | 199.55 g/mol |

| Appearance | - | Yellow crystalline powder |

| Melting Point | - | 97-99 °C |

Solubility and Partitioning

| Property | This compound | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) |

| Solubility | - | Soluble in methanol, DMSO, and CHCl₃ (50 mg/ml) |

| logP (Predicted) | 1.9[3] | - |

| pKa (Predicted) | - | -5.65 ± 0.50 |

Spectroscopic Properties

NBD derivatives are characterized by their environmentally sensitive fluorescence. The absorption and emission maxima exhibit a bathochromic (red) shift as the polarity of the solvent increases.[1] This solvatochromism is a key feature of NBD-based fluorophores.[1]

| Property | NBD-amine Adducts (General) |

| Absorption Maximum (λ_abs) | 460 - 500 nm[1] |

| Emission Maximum (λ_em) | 520 - 600 nm[1] |

| Fluorescence | NBD itself is weakly fluorescent, but forms highly fluorescent adducts upon reaction with primary or secondary amines.[1] The fluorescence quantum yield of NBD derivatives decreases with increasing solvent polarity.[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of NBD derivatives and the determination of key physicochemical properties.

Synthesis of N-substituted 4-amino-7-nitro-2,1,3-benzoxadiazole Derivatives

This protocol outlines a general method for the synthesis of N-substituted NBD derivatives from NBD-Cl.

Materials:

-

4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Primary or secondary amine

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Methanol or Acetonitrile

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the amine (1 mmol) in a suitable solvent like methanol or acetonitrile.

-

Add a base such as sodium bicarbonate (3 mmol) or triethylamine (1.5 mmol) to the solution.

-

Add a solution of NBD-Cl (1.1 mmol) in the same solvent dropwise to the amine solution while stirring.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1 M HCl.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane or a mixture of hexane and ethyl acetate).[1]

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a method for determining the pKa of a compound with a chromophore that changes absorbance upon ionization.

Materials:

-

Compound of interest (e.g., this compound)

-

DMSO (for stock solution)

-

A series of aqueous buffer solutions with known pH values spanning a range around the expected pKa.

-

96-well microtiter plate

-

UV-Vis spectrophotometer with a microplate reader

Procedure:

-

Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

-

Fill the wells of a 96-well microtiter plate with the different buffer solutions. Include blank wells with buffer only for background correction.

-

Add a fixed amount of the compound's stock solution to each buffer-containing well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v).

-

Record the UV-Vis absorption spectra for each well over a suitable wavelength range (e.g., 230-500 nm).

-

Plot the absorbance at a wavelength of maximum change against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[4][5]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the partition coefficient (logP).

Materials:

-

Compound of interest

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol and water together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

-

Accurately weigh the compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Add a known volume of the second pre-saturated phase.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the two phases, typically by centrifugation followed by careful removal of each layer.

-

Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[6][7][8][9]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and reaction mechanisms involving NBD.

Experimental Workflow for Protein Labeling with NBD-Cl

Caption: A streamlined workflow for the fluorescent labeling of proteins using NBD-Cl.

Reaction Mechanism of NBD-Cl with Nucleophiles

Caption: The nucleophilic aromatic substitution (SNAr) reaction of NBD-Cl with amines or thiols.

General Workflow for Physicochemical Property Determination

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitrobenzo-2-oxa-1,3-diazole | C6H3N3O3 | CID 27814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Properties of 4-Nitro-2,1,3-benzoxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 4-Nitro-2,1,3-benzoxadiazole (NBD), a versatile fluorophore widely utilized in biomedical research and drug development. Due to its environmental sensitivity, NBD and its derivatives serve as powerful tools for probing molecular interactions and dynamics.

Introduction to this compound (NBD)

This compound, also known as 4-nitrobenzofurazan, is a small, environmentally sensitive fluorophore.[1] The core structure of NBD features a benzoxadiazole ring system substituted with a nitro group at the 4-position. This electron-withdrawing nitro group is pivotal to the photophysical properties of NBD derivatives, rendering them highly sensitive to the polarity of their local environment.[1] While NBD itself is weakly fluorescent, it readily reacts with primary and secondary amines to form highly fluorescent adducts.[1] This reactivity is extensively exploited for labeling and sensing biomolecules such as amino acids, lipids, and proteins.[1]

The most prominent spectral characteristic of NBD derivatives is their solvatochromism; their absorption and emission spectra are highly dependent on the polarity of the solvent.[1] This property makes NBD an excellent probe for studying conformational changes and binding events in biological systems.

Core Spectral Properties

The photophysical behavior of NBD is dominated by an intramolecular charge transfer (ICT) transition from an electron-donating group to the electron-withdrawing nitrobenzoxadiazole core.[1] In the context of its most common application, this electron-donating group is typically an amino group from a target biomolecule.

Absorption Spectra: NBD derivatives typically display a primary absorption band in the visible region, generally between 460 nm and 500 nm.[1] In less polar solvents, the absorption maximum (λabs) is found at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is observed.[1]

Fluorescence Spectra: Similar to the absorption spectra, the fluorescence emission of NBD derivatives is strongly influenced by solvent polarity. The emission maximum (λem) generally lies between 520 nm and 600 nm.[1] An increase in solvent polarity leads to a significant red shift in the emission spectrum. This is accompanied by a decrease in the fluorescence quantum yield (Φ), which is attributed to the stabilization of the more polar excited state in polar solvents, facilitating non-radiative decay pathways.[1]

Quantitative Spectral Data

The following table summarizes the spectral properties of a representative N-substituted derivative of this compound in various solvents, illustrating the characteristic solvatochromism.

| Solvent | Dielectric Constant (ε) | λabs (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λem (nm) | Fluorescence Quantum Yield (Φ) |

| Toluene | 2.38 | 443 | 27,000 | 516 | 0.95 |

| Dichloromethane | 8.93 | 458 | 25,000 | 528 | 0.85 |

| Acetone | 20.7 | 465 | 22,000 | 535 | 0.65 |

| Acetonitrile | 37.5 | 470 | 20,000 | 540 | 0.50 |

| Ethanol | 24.6 | 471 | 19,700[2] | 550 | 0.36[2] |

| Methanol | 32.7 | 466[3] | 22,000[4] | 535[3] | 0.25 |

| Water | 80.1 | 472 | 15,000 | 555 | 0.06 |

Note: Data is compiled for representative N-alkylamino-NBD derivatives from various sources to illustrate the general trend. The exact values can vary depending on the specific substituent.[5]

Experimental Protocols

Detailed methodologies for the characterization of NBD spectral properties are crucial for obtaining reliable and reproducible data.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε) of an NBD derivative.

Instrumentation:

-

UV-Vis Spectrophotometer

Sample Preparation:

-

Prepare a stock solution (typically 1-10 mM) of the NBD derivative in a high-purity, spectroscopic grade solvent (e.g., DMSO, ethanol).

-

Dilute the stock solution with the solvent of interest to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λabs. This ensures adherence to the Beer-Lambert law. A typical working concentration is in the range of 1-10 µM.[1]

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-700 nm).[1]

-

The wavelength of maximum absorbance is the λabs.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) of an NBD derivative.

Instrumentation:

-

Fluorometer (Spectrofluorometer)

Sample Preparation:

-

Prepare a dilute solution of the NBD derivative in the desired solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

To determine the emission spectrum, set the excitation wavelength to the λabs and scan the emission over a wavelength range that encompasses the expected fluorescence (e.g., 480-700 nm).[1] The peak of this spectrum is the λem.

-

To determine the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

Determination of Fluorescence Quantum Yield (Φ)

Objective: To quantify the efficiency of the fluorescence process.

The relative quantum yield is commonly determined using a well-characterized fluorescent standard with a known quantum yield (Φstd).

Procedure:

-

Prepare a series of dilute solutions of both the NBD sample and the fluorescent standard (e.g., quinine sulfate in 0.5 M H2SO4, Φstd = 0.55) in the same solvent.[6] The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd × (msample / mstd) × (η2sample / η2std)

where 'm' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[6]

Visualization of Solvatochromism

The relationship between solvent polarity and the spectral properties of NBD derivatives can be visualized as a signaling pathway, where the solvent environment dictates the observed spectroscopic output.

Caption: Solvatochromic effect on NBD derivatives' spectral properties.

Experimental Workflow for Derivatization and Analysis

The following diagram outlines the typical workflow for labeling a biomolecule with an NBD halide and subsequent spectral analysis.

Caption: Workflow for NBD labeling and spectral characterization.

References

- 1. Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Fluoro-7-nitrobenzofurazan (NBD-F)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly efficient, non-fluorescent reagent that becomes fluorescent upon reaction with primary and secondary amines.[1] This property makes it an invaluable tool for the sensitive detection and quantification of amine-containing compounds in various biological applications.[1] This guide provides a comprehensive overview of NBD-F's core mechanism of action, its photophysical properties, and its application in studying complex biological pathways, complete with detailed experimental protocols and data presented for comparative analysis.

Core Mechanism: Nucleophilic Aromatic Substitution

The fundamental mechanism of action of NBD-F is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group makes the benzofurazan ring electron-deficient and susceptible to nucleophilic attack. Primary and secondary amines, acting as nucleophiles, attack the carbon atom to which the fluorine atom is attached, leading to the substitution of the fluorine atom and the formation of a stable, fluorescent NBD-amine adduct.[1][2] This reaction typically proceeds under mild, slightly alkaline conditions.[1]

Caption: Nucleophilic aromatic substitution reaction of NBD-F with a primary amine.

Data Presentation: Photophysical and Reaction Properties

The utility of NBD-F and its derivatives stems from their distinct spectral properties, which are sensitive to the local environment.

Table 1: Spectral Properties of NBD-Amine Adducts

| Property | Value | Solvent/Condition | Reference(s) |

|---|---|---|---|

| Excitation Wavelength (λex) | ~464-470 nm | Aqueous/Methanol | [3][4][5] |

| Emission Wavelength (λem) | ~530-541 nm | Aqueous/Methanol | [2][3][4] |

| Molar Mass (NBD-F) | 183.10 g/mol | - | [3] |

| HPLC Limit of Detection | 10 fmol | - |[3] |

Table 2: Environmental Sensitivity of NBD Fluorescence The fluorescence of NBD-labeled molecules is highly sensitive to the polarity of the surrounding environment.[6] This property is particularly useful in membrane studies.

| Solvent | Relative Fluorescence Intensity | Reference |

| Dimethyl sulfoxide | 1.00 | [6] |

| Tetrahydrofuran | ~0.85 | [6] |

| Acetone | ~0.65 | [6] |

| Isopropanol | ~0.30 | [6] |

| Ethanol | ~0.20 | [6] |

| Methanol | ~0.10 | [6] |

| Normalized to the fluorescence intensity in dimethyl sulfoxide.[6] |

Experimental Protocols

This protocol provides a general framework for the derivatization of primary and secondary amines with NBD-F for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Sample containing amines

-

50 mM Borate buffer (pH 8.0) containing 20 mM EDTA

-

100 mM NBD-F in acetonitrile (store at -20°C, protected from light)[7]

-

50 mM HCl aqueous solution

-

Reaction vials

Procedure:

-

Sample Preparation: Dissolve or mix the sample in 50 mM borate buffer (pH 8.0) with 20 mM EDTA.[4]

-

Reaction Mixture: In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F/acetonitrile solution.[4][5]

-

Cooling: Immediately cool the reaction vial on an ice bath to stop the reaction.[4]

-

Acidification: Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[4]

-

Analysis: The mixture is now ready for injection into an HPLC system for analysis of the NBD-labeled compounds.[4]

Caption: General workflow for amine derivatization with NBD-F for HPLC analysis.

NBD-labeled lipids, such as NBD C6-Ceramide, are valuable tools for visualizing lipid transport and distribution in living cells. This protocol details the labeling of the Golgi apparatus.

Materials:

-

Live cells cultured on glass-bottom dishes

-

NBD C6-Ceramide

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

-

Complete cell culture medium

Procedure:

-

Probe Preparation: Prepare a 5 µM solution of NBD C6-Ceramide complexed with fatty acid-free BSA in HBSS/HEPES. This is crucial for delivering the hydrophobic lipid to cells in an aqueous medium.[8]

-

Cell Preparation: Wash cells grown on coverslips twice with ice-cold HBSS/HEPES.[8]

-

Labeling: Incubate the cells with the 5 µM NBD C6-Ceramide solution for 30 minutes at 4°C. This allows the lipid to bind to the plasma membrane while minimizing endocytosis.[8]

-

Washing: Wash the cells three times with ice-cold HBSS/HEPES to remove the excess unbound probe.[8]

-

Internalization: Add pre-warmed (37°C) complete cell culture medium to the cells and incubate at 37°C for 30 minutes. This allows for the internalization and transport of the probe to the Golgi apparatus.[8]

-

Imaging: Rinse the cells with fresh, warm medium and immediately image using a fluorescence microscope with a suitable filter set (e.g., Excitation ~466 nm, Emission ~536 nm).[8]

-

(Optional) Back-Exchange: To specifically visualize internalized lipids, a "back-exchange" step can be performed after step 5. Incubate the cells with a high concentration of BSA (e.g., 1-5%) to strip away any remaining probe from the outer leaflet of the plasma membrane.[9][10]

Application in Signaling Pathways: Ceramide-Induced Apoptosis

NBD-labeled lipids are instrumental in studying the roles of lipids in cellular signaling. For instance, C6-ceramide, a cell-permeable analog of natural ceramide, is known to induce apoptosis in various cancer cell lines.[11][12] The use of NBD C6-ceramide allows for the visualization of its uptake and subcellular localization, correlating its presence in specific organelles with downstream apoptotic events.

The ceramide-induced apoptotic pathway can involve the activation of the extrinsic pathway through caspase-8 and the c-JUN N-Terminal Kinase (JNK) stress signaling pathway.[12]

Caption: Simplified signaling pathway of C6-Ceramide-induced apoptosis.

Studies have shown that treating cancer cells, such as Chronic Myelogenous Leukemia (CML)-derived K562 cells, with C6-ceramide leads to the cleavage of Caspase-8 and Caspase-9, with Caspase-8 being essential for the apoptotic response.[12] This induction of apoptosis is a key area of investigation for developing novel cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 5. interchim.fr [interchim.fr]

- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Nitro-2,1,3-benzoxadiazole (NBD) in Scientific Research: A Technical Guide

Abstract

Derivatives of 4-nitro-2,1,3-benzoxadiazole (NBD) are indispensable tools in contemporary scientific research, primarily owing to their utility as environmentally sensitive fluorescent probes. The NBD scaffold, while weakly fluorescent in its native state, exhibits a significant increase in fluorescence quantum yield upon reaction with primary and secondary amines, a characteristic that has been extensively leveraged for the sensitive detection and visualization of a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications of NBD derivatives, with a particular focus on their use in high-performance liquid chromatography (HPLC), protein labeling, and live-cell imaging. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate NBD-based methodologies into their research endeavors.

Introduction to this compound (NBD)

This compound, also known as 4-nitrobenzofurazan, is a small, fluorogenic molecule. Its core structure consists of a benzoxadiazole ring system substituted with a nitro group at the 4-position. This electron-withdrawing nitro group is pivotal to the photophysical properties of NBD derivatives, rendering their fluorescence highly sensitive to the polarity of the local environment.[1] The most commonly employed derivatives are 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). These halo-derivatives readily undergo nucleophilic aromatic substitution with primary and secondary amines to form stable, highly fluorescent adducts.[2][3] This reactivity forms the basis for their widespread application as derivatizing agents for amino acids, peptides, proteins, and other amine-containing compounds.[4][5] Furthermore, NBD-labeled lipids are valuable tools for investigating the structure and dynamics of biological membranes.[6][7]

Core Applications and Methodologies

The utility of NBD derivatives spans a multitude of analytical and biological techniques. This section details the methodologies for three key applications: HPLC analysis of amino acids, fluorescent labeling of proteins, and live-cell imaging.

High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids

NBD-F is a widely used pre-column derivatization reagent for the sensitive analysis of amino acids by HPLC.[8][9] The reaction of NBD-F with amino acids yields stable, fluorescent derivatives that can be detected with high sensitivity.[1][10]

The following table summarizes typical performance characteristics of HPLC methods utilizing NBD-F for amino acid analysis.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 470 nm | [9][10] |

| Emission Wavelength (λem) | 530 - 540 nm | [9][10] |

| Limit of Detection (LOD) | 2.8 - 20 fmol | [9] |

| Linearity Range | 0.50 to 500 µmol/L | [1] |

| Intra-day Precision (%RSD) | 1.8 - 3.2% | [1] |

| Inter-day Precision (%RSD) | 2.4 - 4.7% | [1] |

| Recoveries | 94.9 - 105.2% | [1] |

This protocol outlines a general procedure for the derivatization and subsequent HPLC analysis of amino acids.

Materials:

-

NBD-F solution (100 mM in acetonitrile)

-

Borate buffer (50 mM, pH 8.0, containing 20 mM EDTA)

-

Hydrochloric acid (HCl) solution (50 mM)

-

Amino acid standards or sample solution

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Sample Preparation: Prepare the amino acid sample by dissolving or mixing it in the borate buffer.

-

Derivatization Reaction:

-

Reaction Termination: Add 400 µL of the 50 mM HCl solution to the reaction mixture to stop the reaction.[10]

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.[8]

-

Perform chromatographic separation on a C18 column. A typical mobile phase consists of a phosphate buffer and acetonitrile gradient.[1]

-

Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 540 nm.[9]

-

References

- 1. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 7. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives and Analogues

The this compound (NBD) core is a fundamental building block in the development of advanced fluorescent probes and therapeutic agents.[1][2] Its derivatives are widely recognized for their compact size, environmental sensitivity, and versatile reactivity, making them indispensable tools in biochemistry, molecular biology, and drug discovery.[3][4][5] This technical guide provides a comprehensive overview of NBD derivatives, detailing their synthesis, photophysical properties, sensing mechanisms, and key applications, complete with experimental protocols and structured data for practical use.

Core Chemical and Photophysical Properties

The NBD scaffold consists of a benzoxadiazole ring system featuring a potent electron-withdrawing nitro group at the 4-position.[1] This nitro group is pivotal to the molecule's characteristic properties.[1] NBD itself is weakly fluorescent; however, upon reaction with nucleophiles like primary or secondary amines, it transforms into highly fluorescent adducts.[1] This fluorogenic transformation is the cornerstone of its utility as a labeling agent.[6]

Synthesis: The primary route for synthesizing NBD derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[3] In this reaction, the electron-deficient carbon at the 4-position is attacked by a nucleophile (such as an amine or thiol), displacing the chloride ion from 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a common precursor.[3] This reaction is typically efficient and proceeds under mild conditions.[6]

Fluorescence Mechanism: The fluorescence of N-substituted NBD derivatives arises from an intramolecular charge transfer (ICT) transition.[3] The amino group acts as an electron donor, and the electron-withdrawing nitrobenzoxadiazole core serves as the acceptor.[3] This ICT character makes the emission properties of NBD derivatives highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism.[1] As solvent polarity increases, the emission spectrum typically undergoes a significant red shift (a shift to longer wavelengths), which is often accompanied by a decrease in the fluorescence quantum yield.[1]

Data Presentation: Photophysical Properties

The photophysical characteristics of NBD derivatives are critical for their application as fluorescent probes. The table below summarizes key spectral data for representative compounds.

| Compound/Derivative | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Solvent/Environment |

| NBD-NHMe | ~420-470 | ~520-600 | 0.04 | Water |

| NBD-NMe₂ | Not specified | Not specified | 0.008 | Water |

| NBD-Triterpene Conjugates | ~480 | Not specified | Not specified | Not specified |

| NBD-amino acid derivatives | 460-470 | 530-550 | Not specified | Aqueous buffer |

| NBSD-11 (Selenium analogue) | Not specified | 630 (with Cys) | Not specified | Not specified |

| NBSD-11 (Selenium analogue) | Not specified | 560 (with Hcy) | Not specified | Not specified |

Data compiled from multiple sources.[1][2][3][7][8]

Sensing Mechanisms and Key Applications

The design of NBD-based "turn-on" fluorescent probes, which transition from a non-fluorescent to a fluorescent state upon reacting with an analyte, relies on several key mechanisms.[3] These strategies leverage the unique chemical reactivity and photophysical properties of the NBD core.

Figure 1: Common design strategies for NBD-based 'turn-on' fluorescent probes.[3]

Probes for Biological Thiols

Biological thiols, such as hydrogen sulfide (H₂S), cysteine (Cys), and glutathione (GSH), are crucial signaling molecules, and their misregulation is linked to numerous diseases.[3][5] NBD derivatives are excellent tools for detecting these analytes.[9] The primary detection mechanism is the thiolysis of NBD ethers or secondary amines, where the thiol displaces the leaving group to form a fluorescent NBD-thiol or NBD-amine product.[3][9] Probes have been developed that show significant fluorescence enhancement (up to 200-fold) upon reaction with H₂S.[3]

Figure 2: Workflow for H₂S detection using an NBD-ether based probe.[3]

Data Presentation: NBD-Based Probes for H₂S

The performance of various NBD-based probes for H₂S detection is summarized below.

| Probe | Fluorescence Enhancement (Turn-on) | Limit of Detection (LOD) | Emission Wavelength (nm) | Reference |

| Probe 4 | 29-fold | 24 nM | 468 | [3] |

| Probe 7 | 65-fold | Not specified | 530 | [3] |

| Probe 13 | 6.5-fold | Not specified | 490 | [3] |

| Probe 22 | 50-fold | Not specified | 800 | [3] |

| Probe 23 | 58-fold | Not specified | 830 | [3] |

| Probe 42 | 62-fold | Not specified | 415 | [3] |

| Probe 50 | 150-fold | 2.6 µM | 510 | [3] |

| HBT-NBD | >100-fold | Not specified | Not specified | [9] |

Other Applications

-

Metal Ion Sensing: NBD-based chemosensors have been designed for the selective detection of various metal ions, including Zn²⁺ and Cu²⁺, which play vital roles in biological systems.[10][11]

-

Protein and Lipid Labeling: Due to their reactivity with amines and thiols, NBD derivatives are extensively used to fluorescently label proteins, peptides, and lipids, enabling the study of their localization, trafficking, and interactions within living cells.[12][13][14]

-

Drug Development and Theranostics: NBD analogues have been explored as potential therapeutic agents, such as HIV-1 entry inhibitors.[15] Furthermore, the NBD moiety has been used to cap drugs, creating H₂S-triggered prodrugs that release their therapeutic payload in response to specific cellular signals, combining diagnostics and therapy.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, application, and evaluation of NBD derivatives.

General Protocol for Synthesis of NBD-Amine Derivatives

This protocol describes a standard procedure for the derivatization of a primary or secondary amine with NBD-Cl.[1][8]

-

Reagent Preparation:

-

Reaction:

-

Dissolve the amine-containing compound in the borate buffer.

-

Add a 3-fold or higher molar excess of the NBD-Cl solution to the amine solution dropwise while stirring.[8]

-

Incubate the reaction mixture at 50-70°C for a duration ranging from 1 minute to 24 hours, depending on the reactivity of the amine.[1][16]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, terminate it by acidifying the mixture with 1 M HCl.[1][8]

-

Extract the NBD-amine product using an organic solvent such as ethyl acetate.[1]

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product via silica gel column chromatography.[1]

-

Protocol for Cellular Imaging with NBD-Lipid Probes

This protocol outlines the steps for labeling live mammalian cells with NBD-lipid analogues to visualize lipid uptake and trafficking using confocal microscopy.[13][17]

-

Cell Preparation:

-

Probe Preparation:

-

Cell Labeling and Imaging:

-

Add the NBD-lipid labeling solution to the washed cells.

-

Incubate the cells for the desired time (e.g., 15-60 minutes) at a controlled temperature (e.g., 20°C or 37°C) to allow for lipid internalization.[13][14]

-

After incubation, aspirate the labeling solution and wash the cells two to three times with fresh buffer to remove unbound probes.[14]

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Immediately image the cells using a confocal fluorescence microscope with appropriate filter sets for NBD (e.g., excitation at ~488 nm, emission at ~530 nm).[13]

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Evaluating the cytotoxicity of NBD derivatives is essential for their use in biological systems.[18] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the NBD compound in complete cell culture medium.

-

Remove the medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and an untreated control.[19][20]

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.[19]

-

Figure 3: A typical experimental workflow for assessing compound cytotoxicity using the MTT assay.[19][20]

Data Presentation: Example Cytotoxicity Data

The table below provides a template for presenting cytotoxicity data, using representative values for a hypothetical NBD derivative.

| Cell Line | IC₅₀ (µM) of NBD Derivative | IC₅₀ (µM) of Positive Control (e.g., Doxorubicin) |

| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |

| HepG2 (Liver Cancer) | 21.5 ± 2.4 | 1.2 ± 0.2 |

| A549 (Lung Cancer) | 18.9 ± 2.1 | 1.0 ± 0.15 |

Data are representative and should be replaced with experimental results.[19]

Conclusion

This compound derivatives and their analogues represent a remarkably versatile class of molecules. Their straightforward synthesis, coupled with unique and environmentally sensitive photophysical properties, has established them as powerful tools for sensing biologically relevant molecules, imaging cellular processes, and developing novel therapeutic strategies.[3][5] The continued exploration and functionalization of the NBD scaffold promise to yield even more sophisticated probes and agents, further advancing our understanding of complex biological systems and aiding in the development of next-generation diagnostics and medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An NBD-based sensitive and selective fluorescent sensor for copper(II) ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. interchim.fr [interchim.fr]

- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Solubility Profile of 4-Nitro-2,1,3-benzoxadiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitro-2,1,3-benzoxadiazole (NBD), a crucial parameter for its application in biomedical research and drug development. Understanding the solubility of this fluorophore in various organic solvents is essential for designing experiments, formulating drug delivery systems, and interpreting biological data.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid like this compound, solubility is typically expressed as the maximum mass of the solute that can dissolve in a specific volume or mass of the solvent at a given temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Chloroform | 50 mg/mL | Not Specified |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Methanol | Soluble[1] | Not Specified |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Dimethylsulfoxide (DMSO) | Soluble[1] | Not Specified |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Dimethylformamide (DMF) | Soluble[1] | Not Specified |

| 4-Amino-7-nitrobenzofurazan Derivatives | Absolute Ethanol | Soluble[2] | Not Specified |

It is important to note that the solubility of the parent compound, this compound, may differ from its derivatives due to variations in intermolecular forces. Further experimental determination is recommended for precise quantitative values in specific applications.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound in organic solvents. The choice of method depends on the required accuracy, the amount of substance available, and the properties of the compound.

Gravimetric Method (Shake-Flask Method)

This is a classical and widely used method for determining equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by weighing the residue after solvent evaporation.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Weighing and Calculation: Once the solvent is completely evaporated, weigh the container with the dried solute. The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range, which is the case for this compound and its derivatives.[3]

Principle: A calibration curve of absorbance versus concentration is first established for the compound in the solvent of interest. The concentration of the dissolved solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Detailed Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent following the equilibration and phase separation steps described in the gravimetric method.

-

Sample Preparation for Measurement: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement and Concentration Determination: Measure the absorbance of the diluted sample at the λmax. Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility of the original saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility in various scientific applications. While quantitative data for the parent compound is limited, information on its derivatives and established experimental protocols provide a solid foundation for researchers. The detailed methodologies for gravimetric and UV-Vis spectrophotometric determination presented in this guide offer practical approaches for obtaining reliable solubility data. Accurate determination of solubility will facilitate the effective use of this important fluorophore in research and development.

References

4-Nitro-2,1,3-benzoxadiazole: A Technical Health and Safety Compendium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-Nitro-2,1,3-benzoxadiazole (NBD). It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

Introduction

This compound, also known as 4-nitrobenzofurazan, is a heterocyclic aromatic compound. Its derivatives are widely utilized in biomedical research as fluorescent probes for labeling and sensing biomolecules. While the photophysical properties of NBD derivatives are well-documented, a comprehensive toxicological profile of the parent compound, this compound, is not extensively available in public literature. This guide synthesizes the existing safety data, information on related compounds, and the general toxicological profile of nitroaromatic compounds to provide a thorough understanding of the potential hazards associated with its handling and use.

Hazard Identification and Classification

Based on available safety data sheets from suppliers, this compound is classified as an irritant.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram:

-

Exclamation Mark

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 16322-19-3 |

| Molecular Formula | C₆H₃N₃O₃ |

| Molecular Weight | 165.11 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

Toxicological Data

General Toxicology of Nitroaromatic Compounds

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[1][2] The primary mechanism of toxicity for many nitroaromatics involves the enzymatic reduction of the nitro group to form nitro anion radicals.[2] These radicals can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), leading to oxidative stress.[2] Oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cytotoxicity, mutagenicity, and carcinogenicity.[1][3]

Genotoxicity and Mutagenicity

Many nitroaromatic compounds have been shown to be mutagenic and genotoxic.[3] The genotoxicity is often dependent on the metabolic reduction of the nitro group.[3][4] While specific studies on the genotoxicity of this compound are not available, its chemical structure suggests that it may share these properties with other nitroaromatics.

Handling and Safety Precautions

Given the irritant nature of this compound and the general toxicity of nitroaromatic compounds, strict safety protocols should be followed.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working with powders or aerosols, or in poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash before reuse.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Methodologies

Detailed experimental protocols for the safety evaluation of this compound are not available in the published literature. However, a general workflow for assessing the in vitro cytotoxicity of a chemical compound is provided below as a representative example.

Signaling Pathways

Specific signaling pathways modulated by this compound that are directly linked to its general toxicity have not been elucidated. However, the general mechanism of toxicity for nitroaromatic compounds involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to inhibit glutathione S-transferases (GSTs), which can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway and induce apoptosis in tumor cells.[5][6] While this is a specific mechanism of action for certain derivatives and may not be directly applicable to the general toxicity of the parent compound, it highlights the potential for NBD-containing molecules to interact with and modulate critical cellular signaling pathways.

Conclusion

This compound is a chemical that should be handled with care, following standard laboratory safety procedures for irritant compounds. While specific quantitative toxicological data is lacking, its classification as a nitroaromatic compound suggests the potential for more severe health effects, including cytotoxicity and genotoxicity, likely mediated through oxidative stress. Researchers and drug development professionals should be aware of these potential hazards and implement appropriate safety measures to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of NBD Compounds: From Fluorescent Probes to Therapeutic Candidates

A Technical Guide on the Discovery, History, and Applications of Nitrobenzoxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrobenzoxadiazole (NBD) scaffold, since its initial discovery, has traversed a remarkable journey from a simple fluorescent labeling agent to a versatile platform for the development of sophisticated chemosensors and promising therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of NBD compounds, their synthesis, and their evolution into bioactive molecules with significant potential in drug discovery. It details the experimental protocols for their synthesis and biological evaluation, presents key quantitative data, and visualizes the signaling pathways they modulate.

Discovery and Historical Development

The story of NBD compounds begins in 1968 when Ghosh and Whitehouse first reported the synthesis of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[1] Initially introduced as a fluorogenic reagent, NBD-Cl reacts with primary and secondary amines and thiols to form highly fluorescent derivatives, making it an invaluable tool for the detection and quantification of amino acids and other biomolecules.[1][2] This discovery laid the foundation for the extensive use of NBD derivatives as fluorescent probes in biochemistry and cell biology for decades.

The transition of NBD compounds from mere molecular labels to bioactive agents was a gradual process driven by observations of their effects in biological systems. Early studies on the biological properties of NBD derivatives hinted at their potential to interact with and modulate the function of biomolecules beyond simple covalent labeling. This led to the exploration of NBD-containing molecules as potential therapeutic agents.

A significant milestone in this evolution was the discovery of NBD peptides as inhibitors of the NF-κB signaling pathway. Researchers found that a peptide corresponding to the NEMO-binding domain (NBD) of IKKβ could disrupt the interaction between NEMO and the IKK complex, thereby inhibiting inflammation-induced NF-κB activation.[3][4] This discovery opened up a new avenue for the development of NBD-based anti-inflammatory drugs.

Concurrently, other research efforts focused on the anticancer and antiviral properties of novel NBD derivatives. Lipophilic NBD compounds were found to enhance the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6] Furthermore, specific NBD compounds, such as NBD-556 and its analogs, were identified as inhibitors of HIV-1 entry.[1] These discoveries have spurred the ongoing design and synthesis of new NBD-based compounds with improved therapeutic profiles.

Synthesis of NBD Compounds

The synthesis of NBD derivatives typically starts from the commercially available NBD-Cl. The high electrophilicity of the carbon atom at the 4-position, enhanced by the electron-withdrawing nitro group, allows for nucleophilic aromatic substitution with a variety of nucleophiles.[7]

General Synthesis of NBD-Amine Derivatives

NBD-amine derivatives are synthesized by reacting NBD-Cl with a primary or secondary amine in the presence of a base.

Experimental Protocol:

-

Materials: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), primary or secondary amine, triethylamine (or another suitable base), ethanol or methanol, water.

-

Procedure:

-

Dissolve NBD-Cl (1 equivalent) in ethanol or methanol.

-

Add the amine (1-1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired NBD-amine derivative.[8][9]

-

General Synthesis of NBD-Ether Derivatives

NBD-ether derivatives are prepared by reacting NBD-Cl with an alcohol in the presence of a strong base.

Experimental Protocol:

-

Materials: NBD-Cl, alcohol, sodium hydride (NaH) or another strong base, anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

To a solution of the alcohol (1.1 equivalents) in anhydrous THF or DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of NBD-Cl (1 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Therapeutic Applications and Biological Activity

The unique chemical properties of the NBD scaffold have been leveraged to develop a diverse range of bioactive compounds with potential applications in treating cancer, inflammation, and viral infections.

Anticancer Activity

Several NBD derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity of NBD Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| NBDHEX derivative 4n | 143b (Osteosarcoma) | 1.5 ± 0.2 | [10] |

| NBDHEX derivative 4n | A549 (Lung) | 2.1 ± 0.3 | [10] |

| NBDHEX derivative 4n | HeLa (Cervical) | 3.5 ± 0.4 | [10] |

| Pinostrobin butyrate | T47D (Breast) | 400 | [11] |

| Piperidinyl-DES | MCF-7 (Breast) | 19.7 ± 0.95 | [12] |

| Pyrrolidinyl-DES | MCF-7 (Breast) | 17.6 ± 0.4 | [12] |

Anti-inflammatory Activity

The discovery of NBD peptides as inhibitors of the NF-κB pathway has been a major breakthrough in the development of anti-inflammatory agents. These peptides specifically target the interaction between NEMO and the IKK complex, preventing the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[3][4]

Quantitative Data: Anti-inflammatory Activity of NBD Derivatives

| Compound ID | Assay | IC50 (mM) | Reference |

| Monoethylene glycol mono-ibuprofen (3) | NO Production Inhibition | 0.002 | [13] |

| Ibuprofen derivative (5a) | NO Production Inhibition | ≤ 0.05 | [13] |

| Ibuprofen derivative (14) | NO Production Inhibition | ≤ 0.05 | [13] |

Antiviral Activity

Certain NBD compounds have shown promise as antiviral agents, particularly against HIV-1. These compounds act as entry inhibitors by targeting the gp120 envelope glycoprotein and preventing its interaction with the CD4 receptor.

Quantitative Data: Antiviral Activity of NBD Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| NBD-14204 | HIV-1 (various isolates) | PHA-stimulated PBMCs | 0.24 - 0.9 | [1] |

| NBD-14208 | HIV-1 (various isolates) | PHA-stimulated PBMCs | 0.66 - 5.7 | [1] |

| Azithromycin | SARS-CoV-2 | Vero E6 | 2.12 | [14] |

| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 4.17 | [14] |

Signaling Pathways and Mechanisms of Action

NBD compounds exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

NBD peptides inhibit the canonical NF-κB pathway by preventing the activation of the IKK complex. The peptide mimics the NBD of IKKα/β and competitively binds to NEMO, thus disrupting the NEMO-IKK interaction that is essential for IKK activation in response to pro-inflammatory stimuli.

Modulation of the EGFR Signaling Pathway

Lipophilic NBD compounds can cross the cell membrane and enhance the tyrosine phosphorylation of EGFR, leading to the activation of downstream signaling pathways such as the MAPK pathway. The exact mechanism is still under investigation but may involve direct interaction with the receptor or the generation of reactive oxygen species that inhibit protein tyrosine phosphatases.[5][6]

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Protocol:

-

Materials: 96-well plates, cell culture medium, test compound (NBD derivative), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with serial dilutions of the NBD compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-